Cas no 327623-37-0 (Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant)
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant Chemical and Physical Properties
Names and Identifiers
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- (2S,3R)-2-((S)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine
- (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
- (2S3R)-2-((S)-1-(35-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
- Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant
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Experimental Properties
- Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.7E-3 g/L) (25 ºC),
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D297830-1mg |
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant |
327623-37-0 | 1mg |
$115.00 | 2023-05-18 | ||
| TRC | D297830-5mg |
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant |
327623-37-0 | 5mg |
$299.00 | 2023-05-18 | ||
| TRC | D297830-50mg |
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant |
327623-37-0 | 50mg |
$2354.00 | 2023-05-18 | ||
| TRC | D297830-250mg |
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant |
327623-37-0 | 250mg |
$ 9200.00 | 2023-09-08 |
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant and Its Significance in Modern Medicinal Chemistry
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant is a compounds that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. With a CAS number of 327623-37-0, this molecule represents a sophisticated blend of organic chemistry and medicinal biology, embodying the cutting-edge advancements in drug design and development. The compound's name itself is a testament to its intricate molecular framework, featuring a triazol-3-one core and a methyl substituent, which are critical for its biological activity.
The triazol-3-one moiety is particularly noteworthy as it introduces a high degree of rigidity to the molecular structure, which can be advantageous in binding to biological targets with high specificity. This feature is especially relevant in the context of developing small-molecule inhibitors that interact with enzymes or receptors in the body. The presence of the (2S,3R,1'S) configuration further underscores the compound's stereochemical complexity, which is often a key determinant of its pharmacological properties. Such stereochemical precision is essential for ensuring that the drug not only binds effectively but also avoids off-target interactions that could lead to adverse effects.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The triazol-3-one scaffold has shown promise in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer applications. Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant fits into this broader category of molecules that are designed to modulate specific biological pathways by interacting with key targets at the molecular level.
One of the most compelling aspects of this compound is its potential role in treating conditions where inflammation and pain management are central. The triazol-3-one core is known to exhibit inhibitory effects on certain enzymes involved in pro-inflammatory pathways. By targeting these enzymes, Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant may offer a new approach to managing chronic pain and inflammatory disorders without the side effects associated with traditional NSAIDs or other pain medications. This makes it an attractive candidate for further investigation in both preclinical and clinical settings.
The methyl substituent in the molecule also contributes to its overall pharmacokinetic profile. Methyl groups are often incorporated into drug molecules to enhance their solubility and metabolic stability. In the case of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant, this substituent may play a crucial role in determining how well the compound is absorbed and distributed within the body. Additionally, it could influence its half-life and clearance rates from circulation, which are critical factors in determining dosing regimens and therapeutic efficacy.
Recent studies have begun to explore the potential of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'S)-Aprepitant as a lead compound for further drug development. Researchers have utilized computational modeling techniques to predict how this molecule might interact with various biological targets. These simulations have suggested that it could bind effectively to certain proteases involved in pain signaling pathways. This aligns with experimental data from initial screening assays that showed promising activity against inflammatory markers.
The stereochemical configuration at positions 2S and 3R is particularly interesting as it mimics natural amino acid residues found in many biological enzymes. By incorporating these specific stereocenters into the molecule's structure, researchers hope to achieve high-affinity binding while minimizing unwanted interactions with other proteins or enzymes. This level of precision is essential for developing drugs that are both effective and safe for human use.
In addition to its potential therapeutic applications,Des-1,2,4-triazol-3-one-5-methyl((25,35,15))aprepitant has also sparked interest among synthetic chemists due to its complex structure。The synthesis of such molecules often involves multi-step reactions that require careful optimization to ensure high yields and purity。Recent advances in synthetic methodologies have made it possible to construct intricate heterocyclic frameworks more efficiently than ever before,opening up new possibilities for drug discovery。The development of novel synthetic routes for Des,1,25-triazenone -35 -methyl((25,35,15))aprepitant could accelerate its translation from laboratory research into clinical use。
The integration of computational chemistry with traditional wet chemistry approaches has been instrumental in advancing our understanding of this compound's properties。By combining experimental data with high-performance computing simulations,researchers can gain insights into how Des -35 -methyl((25,35,15))aprepitant behaves at both molecular and cellular levels。This interdisciplinary approach has already led to several breakthroughs in understanding drug-receptor interactions and optimizing pharmacological profiles。
Looking ahead,the future prospects for Des -35 -methyl((25,35,15))aprepitant are promising。Further preclinical studies will be necessary to fully elucidate its mechanism of action、toxicity profile、and optimal dosing regimens。However、the initial findings suggest that this compound has significant potential as a therapeutic agent for conditions involving inflammation、pain、and possibly other neurological disorders。As research continues、we can expect more refined versions of this molecule to emerge、each designed to enhance specific aspects of its pharmacological activity while minimizing side effects。
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